4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile
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Overview
Description
4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile is a complex organic compound that features a triazoloazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile typically involves multiple steps. One common method starts with the preparation of the triazoloazepine core, followed by the introduction of the chloro and oxobutanenitrile groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and green chemistry principles are often employed to scale up the production while adhering to environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while substitution could introduce a new functional group.
Scientific Research Applications
4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile: shares similarities with other triazoloazepine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific triazoloazepine core. This structure imparts distinct chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C11H13ClN4O |
---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
(Z)-4-chloro-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile |
InChI |
InChI=1S/C11H13ClN4O/c12-6-9(17)8(7-13)11-15-14-10-4-2-1-3-5-16(10)11/h17H,1-6H2/b9-8- |
InChI Key |
YHKAIDWCAOGZMK-HJWRWDBZSA-N |
Isomeric SMILES |
C1CCC2=NN=C(N2CC1)/C(=C(/CCl)\O)/C#N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=C(CCl)O)C#N |
Origin of Product |
United States |
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